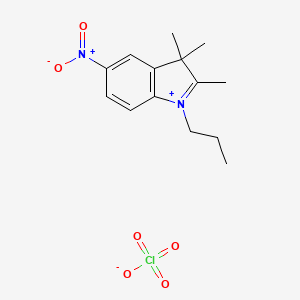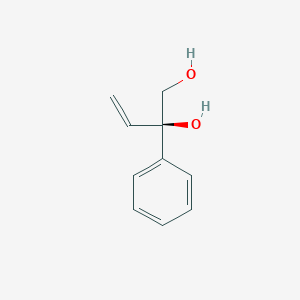
(2R)-2-phenylbut-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-phenylbut-3-ene-1,2-diol is an organic compound characterized by the presence of a phenyl group attached to a butene backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylbut-3-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 2-phenyl-1-butene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out in an aqueous medium with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form saturated alcohols using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides or tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Pd/C catalyst under hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: SOCl2 or TsCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-phenylbut-3-en-2-one or 2-phenylbut-3-enal.
Reduction: Formation of 2-phenylbutane-1,2-diol.
Substitution: Formation of 2-phenylbut-3-ene-1,2-dichloride or 2-phenylbut-3-ene-1,2-ditosylate.
Scientific Research Applications
(2R)-2-phenylbut-3-ene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (2R)-2-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its reactivity and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-phenylbut-3-ene-1,2-diol: The enantiomer of (2R)-2-phenylbut-3-ene-1,2-diol with similar chemical properties but different biological activity due to its chiral nature.
2-phenylbutane-1,2-diol:
2-phenylbut-3-en-2-ol: A related compound with a single hydroxyl group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
156365-94-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h2-7,11-12H,1,8H2/t10-/m0/s1 |
InChI Key |
TVMQAEKMPVGLHB-JTQLQIEISA-N |
Isomeric SMILES |
C=C[C@](CO)(C1=CC=CC=C1)O |
Canonical SMILES |
C=CC(CO)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

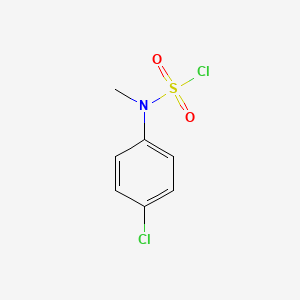
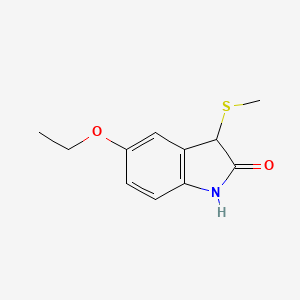
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
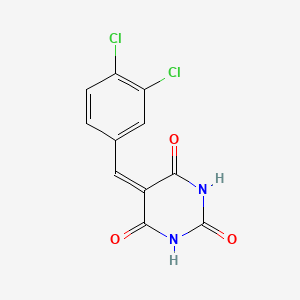
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
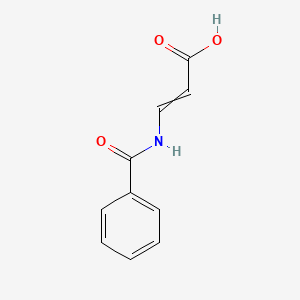
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
